molecular formula C10H7BrFNO B1381709 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde CAS No. 1895356-53-2

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1381709
CAS No.: 1895356-53-2
M. Wt: 256.07 g/mol
InChI Key: HKZHGZFMIJYJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of bromine, fluorine, and a formyl group attached to the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Scientific Research Applications

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

While the specific mechanism of action for 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is not available, indole derivatives are known to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body .

Future Directions

Indole derivatives, including 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde, have potential for further exploration due to their role in the synthesis of biologically active structures . Their applications in multicomponent reactions offer access to complex molecules, making them a field that awaits further exploitation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of 1-methylindole, followed by formylation at the 3-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, and Selectfluor or similar reagents for fluorination. The formylation step can be achieved using Vilsmeier-Haack reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates. Solvent selection and purification techniques are also crucial in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

  • 5-Bromo-1-methyl-1H-indole-3-carbaldehyde
  • 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
  • 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde

Uniqueness: 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is unique due to the simultaneous presence of bromine, fluorine, and a formyl group on the indole ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other indole derivatives. The dual halogenation can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug discovery .

Properties

IUPAC Name

6-bromo-5-fluoro-1-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c1-13-4-6(5-14)7-2-9(12)8(11)3-10(7)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZHGZFMIJYJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC(=C(C=C21)Br)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.